molecular formula C16H13FN4O2S B5830331 N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

Cat. No. B5830331
M. Wt: 344.4 g/mol
InChI Key: JHNVHEUXDJBJTN-UHFFFAOYSA-N
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Description

“N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” is a compound that contains a 1,3,4-thiadiazole moiety . This heterocyclic five-membered ring has gained prominence by exhibiting a wide variety of biological activities . The lower toxicity and in vivo stability of the 1,3,4-thiadiazol nucleus is attributed to its aromaticity .


Synthesis Analysis

The synthesis of such compounds often involves the condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives . The structure-activity relationship analysis suggests that compounds with a methoxy group as an electron-donating moiety rendered higher activity .


Molecular Structure Analysis

The molecular formula of this compound is C8H6FN3S . It contains a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine, the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 195.22 . Other physical and chemical properties are not explicitly mentioned in the sources.

Scientific Research Applications

Anticancer Research

1,3,4-Thiadiazole derivatives: have been extensively studied for their potential as anticancer agents. The presence of the thiadiazole moiety is known to disrupt processes related to DNA replication, which can inhibit the replication of cancer cells . The specific structure of “N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” could be explored for its cytotoxic properties against various cancer cell lines, including prostate, neuroblastoma, and colon cancers.

Antiepileptic Drug Development

The 1,3,4-thiadiazole scaffold has shown good potency as an anticonvulsant agent . This compound could be modified and tested for its efficacy in reducing seizures, with the potential for lower toxicity and higher effectiveness compared to current antiepileptic medications.

Antimicrobial and Antifungal Applications

Thiadiazole derivatives exhibit a broad range of therapeutic activities, including antimicrobial and antifungal properties . This compound could be synthesized and screened for its effectiveness in combating various bacterial and fungal pathogens, which is crucial in the development of new antibiotics and antifungals.

Agricultural Chemical Research

In agriculture, compounds with antimicrobial properties can be used to protect crops from diseases. The compound could be evaluated for its potential as a pesticide or fungicide to improve crop yield and resistance to pathogens .

Material Science

In material science, molecules with unique structures like “N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” can be used to create novel materials with specific properties. Its potential applications could include the development of organic semiconductors , sensors , or catalysts due to its aromatic and heterocyclic characteristics .

Environmental Science

The environmental applications of such compounds could involve their use as sensors to detect pollutants or as agents in the breakdown of hazardous substances. The compound’s reactivity and potential binding capabilities could make it useful in environmental monitoring and remediation efforts .

Biochemical Research

In biochemistry, the compound could be used to study enzyme inhibition or receptor binding due to its structural complexity. It could serve as a model compound to understand the interaction between small molecules and biological macromolecules .

Neuroprotective Agent Research

Given the anticonvulsant and potential neuroprotective properties of thiadiazole derivatives, this compound could be researched for its ability to protect neuronal cells from damage or death, which is significant in the treatment of neurodegenerative diseases .

properties

IUPAC Name

1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-23-11-6-4-5-10(9-11)18-15(22)19-16-21-20-14(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNVHEUXDJBJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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